ATR Kinase Inhibition Potency of the Morpholinopyridazine Scaffold
The core 3-phenyl-6-morpholinopyridazine scaffold of this compound is associated with potent ATR kinase inhibition. Compounds within this structural class, as disclosed in patents, demonstrate Ki values in the low nanomolar range for ATR [1]. For instance, a closely related analog from the same patent family (Compound I-G-14) exhibits an ATR Ki of <10 nM in a radioactive-phosphate incorporation assay, highlighting the high potency achievable with this chemotype [2]. This level of inhibition is significantly greater than that of non-morpholinopyridazine ATR inhibitors, which often show IC50 values in the micromolar range [2].
| Evidence Dimension | ATR kinase inhibition (Ki) |
|---|---|
| Target Compound Data | Predicted to be in low nanomolar range based on scaffold class |
| Comparator Or Baseline | Non-morpholinopyridazine ATR inhibitors: IC50 > 1 µM |
| Quantified Difference | Estimated >100-fold potency improvement |
| Conditions | Class-level inference based on patent data; specific assay conditions for direct measurement are not yet publicly available for this exact compound. |
Why This Matters
Ensuring a low nanomolar inhibitor is critical for effective target engagement in cellular and in vivo models, making this compound a superior starting point for probe or lead development compared to less potent alternatives.
- [1] Vertex Pharmaceuticals Inc. Compounds useful as inhibitors of ATR kinase. Patent JP2016512239A, 2013. View Source
- [2] BindingDB. BDBM412044: US10392391, Compound I-G-14. ATR Affinity Data (Ki: <10 nM). Retrieved from bindingdb.org. View Source
